Cas no 6960-46-9 (Ethyl 7-nitro-1H-indole-2-carboxylate)

Ethyl 7-nitro-1H-indole-2-carboxylate structure
6960-46-9 structure
Product Name:Ethyl 7-nitro-1H-indole-2-carboxylate
CAS No:6960-46-9
MF:C11H10N2O4
MW:234.208102703094
MDL:MFCD00216475
CID:47121
PubChem ID:250407
Update Time:2025-07-23

Ethyl 7-nitro-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 7-nitro-1H-indole-2-carboxylate
    • 1H-Indole-2-carboxylic acid, 7-nitro-, ethyl ester
    • 7-Nitroindole-2-carboxylic acid ethyl ester
    • Ethyl 7-nitroindole-2-carboxylate
    • Indole-2-carboxylicacid, 7-nitro-, ethyl ester (6CI,8CI)
    • NSC 69878
    • Ethyl-7-nitro-1H-indole-2-carboxylate
    • GTZAIVBXGPLYGD-UHFFFAOYSA-N
    • NSC69878
    • Oprea1_376503
    • ethyl 7-nitro-2-indolecarboxylate
    • 0752AC
    • SBB057596
    • VI30367
    • 7-Chloro-3-ethyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
    • DTXSID30290598
    • 6960-46-9
    • NSC-69878
    • Ethyl 7-nitro-1H-indole-2-carboxylate #
    • FT-0636316
    • CCG-236914
    • SR-01000512230-1
    • SCHEMBL1016404
    • SY062659
    • AKOS005135916
    • SR-01000512230
    • PS-3452
    • CS-0041751
    • A836560
    • AM10039
    • MFCD00216475
    • Indole-2-carboxylic acid, 7-nitro-, ethyl ester
    • N-3305
    • DB-055304
    • MDL: MFCD00216475
    • Inchi: 1S/C11H10N2O4/c1-2-17-11(14)8-6-7-4-3-5-9(13(15)16)10(7)12-8/h3-6,12H,2H2,1H3
    • InChI Key: GTZAIVBXGPLYGD-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=CC2C=CC=C(C=2N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 234.06400
  • Monoisotopic Mass: 234.064
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 315
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 6
  • XLogP3: 3
  • Topological Polar Surface Area: 87.9

Experimental Properties

  • Color/Form: Yellow or brown powder
  • Density: 1.3240 (rough estimate)
  • Melting Point: 90-96 ºC
  • Boiling Point: 376.52°C (rough estimate)
  • Flash Point: 213.5 °C
  • Refractive Index: 1.5300 (estimate)
  • Water Partition Coefficient: Negligible
  • PSA: 87.91000
  • LogP: 2.77600
  • Solubility: Slightly soluble in water

Ethyl 7-nitro-1H-indole-2-carboxylate Security Information

  • Signal Word:warning
  • Hazard Statement: Irritant
  • Warning Statement: P264+P280+P305+P351+P338+P337+P313
  • Safety Instruction: S24/25
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 7-nitro-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 7-nitro-1H-indole-2-carboxylate Production Method

Ethyl 7-nitro-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:6960-46-9)Ethyl 7-nitro-1H-indole-2-carboxylate
Order Number:A836560
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:37
Price ($):330.0
Email:sales@amadischem.com

Additional information on Ethyl 7-nitro-1H-indole-2-carboxylate

Recent Advances in the Study of Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9): A Comprehensive Research Brief

Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9) is a nitro-substituted indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active compounds, particularly in the context of anticancer and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its synthetic utility, biological activities, and potential therapeutic applications.

One of the most notable advancements in the study of Ethyl 7-nitro-1H-indole-2-carboxylate is its role in the synthesis of novel indole-based scaffolds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as a precursor for the development of selective kinase inhibitors. Researchers utilized this compound to generate a series of derivatives that exhibited potent inhibitory activity against specific cancer-related kinases, with IC50 values in the nanomolar range. The study also highlighted the compound's favorable pharmacokinetic properties, making it a promising candidate for further preclinical evaluation.

In addition to its applications in oncology, Ethyl 7-nitro-1H-indole-2-carboxylate has been investigated for its anti-inflammatory properties. A recent Bioorganic & Medicinal Chemistry Letters publication reported that derivatives of this compound showed significant suppression of pro-inflammatory cytokines in vitro. The study identified specific structural modifications that enhanced the compound's efficacy, providing valuable insights for the design of next-generation anti-inflammatory drugs. These findings underscore the compound's potential as a versatile building block in medicinal chemistry.

Another area of interest is the compound's utility in photodynamic therapy (PDT). A 2024 study in Chemical Communications explored the use of Ethyl 7-nitro-1H-indole-2-carboxylate as a photosensitizer precursor. The researchers synthesized a series of nitroindole-based photosensitizers that demonstrated high singlet oxygen quantum yields upon light irradiation. These compounds exhibited selective cytotoxicity against cancer cells, suggesting their potential for use in targeted PDT applications. The study also emphasized the compound's stability and ease of modification, which are critical for optimizing its photophysical properties.

Despite these promising developments, challenges remain in the large-scale synthesis and formulation of Ethyl 7-nitro-1H-indole-2-carboxylate-based therapeutics. Recent efforts have focused on improving synthetic routes to enhance yield and purity. A 2023 Organic Process Research & Development article detailed a scalable and environmentally friendly synthesis of this compound using continuous flow chemistry, which significantly reduced reaction times and waste generation. Such advancements are crucial for facilitating the transition from laboratory-scale research to industrial production.

In conclusion, Ethyl 7-nitro-1H-indole-2-carboxylate (CAS: 6960-46-9) continues to be a focal point of research in chemical biology and medicinal chemistry. Its diverse applications, from kinase inhibition to photodynamic therapy, highlight its versatility as a synthetic intermediate and therapeutic agent. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its pharmacological properties, paving the way for its potential clinical translation. Researchers and industry professionals are encouraged to monitor these developments closely, as they may offer new opportunities for drug discovery and development.

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Amadis Chemical Company Limited
(CAS:6960-46-9)Ethyl 7-nitro-1H-indole-2-carboxylate
A836560
Purity:99%
Quantity:100g
Price ($):330.0
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